molecular formula C16H16ClNO2 B5047817 N-(2-chlorophenyl)-3-propoxybenzamide

N-(2-chlorophenyl)-3-propoxybenzamide

Cat. No.: B5047817
M. Wt: 289.75 g/mol
InChI Key: LNHVCYVXGBORJF-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)-3-propoxybenzamide is a substituted benzamide derivative featuring a 2-chlorophenyl group attached to the amide nitrogen and a propoxy substituent at the 3-position of the benzamide ring. The 2-chlorophenyl moiety introduces steric and electronic effects, while the propoxy group influences solubility and molecular conformation.

Properties

IUPAC Name

N-(2-chlorophenyl)-3-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-2-10-20-13-7-5-6-12(11-13)16(19)18-15-9-4-3-8-14(15)17/h3-9,11H,2,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNHVCYVXGBORJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorophenyl)-3-propoxybenzamide typically involves the reaction of 2-chloroaniline with 3-propoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions to increase yield and purity. This may involve the use of automated reactors, controlled temperature conditions, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-chlorophenyl)-3-propoxybenzamide can undergo oxidation reactions, particularly at the propoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols, depending on the specific reaction conditions and reagents used.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl, amino, or alkoxy groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkoxides in polar solvents.

Major Products:

  • Oxidation products include aldehydes and carboxylic acids.
  • Reduction products include amines and alcohols.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-chlorophenyl)-3-propoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It is used in various assays to evaluate its efficacy and mechanism of action.

Medicine: this compound is investigated for its potential therapeutic applications. It is explored as a candidate for drug development, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Industry: In the industrial sector, this compound is used in the development of new materials with specific properties. It is also employed in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-propoxybenzamide involves its interaction with specific molecular targets in biological systems. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in anticancer research, it may inhibit the activity of enzymes involved in cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Substituent Effects on Electronic Properties

The 35Cl nuclear quadrupole resonance (NQR) frequencies of N-(2-chlorophenyl)-amides are highly sensitive to side-chain substitutions. demonstrates that alkyl groups (e.g., methyl, propoxy) in the side chain lower the 35Cl NQR frequency compared to parent compounds like N-(2-chlorophenyl)acetamide. In contrast, aryl or chloro-substituted alkyl groups (e.g., chlorobenzyl) increase the frequency due to enhanced electron-withdrawing effects . For N-(2-chlorophenyl)-3-propoxybenzamide, the propoxy group (an alkyl ether) is expected to reduce the 35Cl NQR frequency relative to analogs with aromatic or halogenated side chains.

Crystallographic and Structural Trends

Crystal structures of related benzamides reveal that side-chain substitutions primarily affect the C(S)-C(O) bond length (amide linkage) and side-chain angles, while other bond lengths remain largely unchanged . For example:

  • N-(2-Chlorophenyl)-4-chlorobenzamide () exhibits a planar amide group with a C(S)-C(O) bond length of ~1.49 Å, typical for conjugated benzamides.
  • N-(Phenyl)-2-chlorobenzamide () crystallizes in a tetragonal system (space group P4₃), with lattice parameters a = 8.795 Å, c = 15.115 Å, reflecting steric interactions from the 2-chloro substituent.

Physicochemical Properties

Melting points and solubility trends for structurally related compounds () highlight the impact of substituents:

Compound Name (Analogs) Substituents Melting Point (°C)
T94 (N-[(2-Chlorophenyl)diphenylmethyl]-imidazoleamine) Bulky diphenylmethyl group 89
T102 (N-[(2-Chlorophenyl)diphenylmethyl]-3-(trifluoromethoxy)aniline) Trifluoromethoxy group 144.2
T109 (N-[(2-Chlorophenyl)diphenylmethyl]aniline) Simple aniline derivative 131.4 (ethanol)

The propoxy group in this compound likely confers moderate melting points (estimated 100–150°C) and improved solubility in polar organic solvents compared to fully aromatic or halogenated analogs.

Reactivity and Functional Group Interactions

The amide linkage in this compound is susceptible to hydrolysis under acidic or basic conditions, akin to other benzamides. However, the electron-donating propoxy group may stabilize the amide bond slightly compared to electron-withdrawing substituents (e.g., nitro or chloro groups) .

Data Table: Structural and Property Comparison

Parameter This compound (Inferred) N-(2-Chlorophenyl)-4-chlorobenzamide N-(2,6-Dichlorophenyl)acetamide
35Cl NQR Frequency Lower (alkyl side chain) Higher (chloro substituent) Baseline (parent compound)
C(S)-C(O) Bond Length ~1.49 Å 1.49 Å 1.50 Å
Melting Point 100–150°C (estimated) Not reported 135–140°C (analogous structures)
Solubility Moderate in polar solvents Low (crystalline) Low

Notes on Limitations and Further Research

The absence of direct experimental data for this compound in the reviewed evidence necessitates inferences from structural analogs. Future studies should prioritize crystallographic analysis and 35Cl NQR measurements to validate these comparisons.

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